molecular formula C8H15BrO B2663668 (2-Bromo-1-methoxyethyl)cyclopentane CAS No. 1824189-53-8

(2-Bromo-1-methoxyethyl)cyclopentane

Cat. No. B2663668
CAS RN: 1824189-53-8
M. Wt: 207.111
InChI Key: LDKRXSVVYQCAFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Bromo-1-methoxyethyl)cyclopentane” is a chemical compound with the CAS Number: 1824189-53-8 . It has a molecular weight of 207.11 . The IUPAC name for this compound is the same as its common name .


Molecular Structure Analysis

The molecular structure of “(2-Bromo-1-methoxyethyl)cyclopentane” is represented by the InChI code: 1S/C8H15BrO/c1-10-8(6-9)7-4-2-3-5-7/h7-8H,2-6H2,1H3 . Cyclopentane, the base structure of this compound, is not planar. The overall strain is reduced by twisting of the molecule out of the plane .

Scientific Research Applications

Palladium-Catalyzed Cross-Coupling Reactions

One of the prominent applications involves the use of palladium-catalyzed cross-coupling reactions, where aryl bromides are coupled with arylboronic acids. The efficiency of these reactions is significantly influenced by the nature of the ligand, as demonstrated by the system of cis,cis,cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane with palladium, achieving high substrate-to-catalyst ratios and good yields. This methodology underscores the potential for compounds like (2-Bromo-1-methoxyethyl)cyclopentane to be used in complex synthesis pathways, leveraging the remarkable influence of ligand structure on reaction outcomes (Feuerstein et al., 2001).

Radical Cyclization and Chain Reactions

Radical reactions represent another critical area of application. For instance, cyclization of 1,6-enynes with arylboronic acids in the presence of a rhodium(I) complex, as studied by Miura et al., shows the potential for creating complex cyclopentane structures through regioselective addition and intramolecular carborhodation. This approach could be adapted for synthesizing derivatives of (2-Bromo-1-methoxyethyl)cyclopentane, indicating its utility in forming cyclic structures via radical pathways (Miura, Shimada, & Murakami, 2005).

Bromination-mediated Synthesis

Bromination plays a critical role in the regioselective preparation of cyclopentadienyl-type fullerene derivatives, highlighting the importance of brominated intermediates in synthesizing structurally complex molecules. This process, involving stepwise replacement of bromine atoms by methoxyl groups, showcases the versatility of bromo-substituted compounds in organic synthesis, providing a pathway that could be relevant for the functionalization of (2-Bromo-1-methoxyethyl)cyclopentane (Zhang, Xin, & Gan, 2011).

Synthetic Equivalents and Synthons

The synthesis of 2-bromo-3-methoxy-1,3-dimethylcyclopentene demonstrates the role of bromo and methoxyethyl substituted cyclopentanes as synthetic equivalents for creating fulvenes and ansa-metallocene complexes. This illustrates the compound's potential as a versatile synthon in organic chemistry, enabling the construction of complex molecules and potentially facilitating new catalytic processes (Won et al., 2004).

properties

IUPAC Name

(2-bromo-1-methoxyethyl)cyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO/c1-10-8(6-9)7-4-2-3-5-7/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKRXSVVYQCAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CBr)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-1-methoxyethyl)cyclopentane

CAS RN

1824189-53-8
Record name (2-bromo-1-methoxyethyl)cyclopentane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.